2,5-Thiazoledimethanol
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Overview
Description
2,5-Thiazoledimethanol is a heterocyclic organic compound that features a thiazole ring with two hydroxymethyl groups attached at the 2 and 5 positions. Thiazoles are known for their aromatic five-membered ring structure containing one sulfur and one nitrogen atom. Compounds containing thiazole moieties have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Thiazoledimethanol typically involves the reaction of thiourea with α-haloketones or α-haloesters under acidic or basic conditions. One common method involves the reaction of 2-bromoacetophenone with thiourea in an aqueous medium, followed by hydrolysis to yield the desired thiazole derivative . Another approach includes the Hantzsch condensation of 2-bromoacetophenones with thiourea, which is a simple and eco-friendly method that proceeds without the use of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Thiazoledimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Formation of thiazole-2,5-dicarboxylic acid.
Reduction: Formation of thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2,5-Thiazoledimethanol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,5-Thiazoledimethanol involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity and the presence of hydroxymethyl groups allow it to participate in hydrogen bonding and π-π interactions with biological molecules. This can lead to the inhibition of enzymes, modulation of receptor activity, and alteration of cellular pathways. For example, thiazole derivatives have been shown to inhibit monoamine oxidase (MAO) and acetylcholinesterase, which are important targets in the treatment of neurological disorders .
Comparison with Similar Compounds
2,5-Thiazoledimethanol can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
Uniqueness: The presence of two hydroxymethyl groups at the 2 and 5 positions of the thiazole ring makes this compound unique. This structural feature enhances its solubility and reactivity, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
[2-(hydroxymethyl)-1,3-thiazol-5-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c7-2-4-1-6-5(3-8)9-4/h1,7-8H,2-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTWZUYZDZRVJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)CO)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435938 |
Source
|
Record name | 2,5-Thiazoledimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
326850-61-7 |
Source
|
Record name | 2,5-Thiazoledimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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